Daphnin

Description

This compound has been reported in Daphne acutiloba, Stellera chamaejasme, and other organisms with data available.

structure in first source

Structure

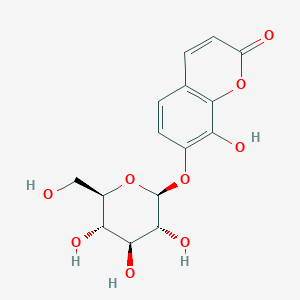

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIXTKAYCMNVMY-PVOAASPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197563 | |

| Record name | Daphnin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-55-5 | |

| Record name | Daphnin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daphnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daphnin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPHNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4REW3G17G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Daphnin and Daphnetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnin and its aglycone daphnetin are naturally occurring coumarins found predominantly in plants of the Daphne genus. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant properties. Understanding the biosynthetic pathway of this compound and daphnetin is crucial for the metabolic engineering of plants to enhance their production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, including the key enzymes, intermediates, and regulatory mechanisms.

Core Biosynthesis Pathway

The biosynthesis of this compound and daphnetin originates from the shikimate pathway, with L-phenylalanine serving as the primary precursor. The pathway can be broadly divided into three main stages: the general phenylpropanoid pathway, the coumarin-specific branch leading to daphnetin, and the final glycosylation step to form this compound.

General Phenylpropanoid Pathway

This initial stage converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate for various classes of secondary metabolites.

-

Step 1: Deamination of L-Phenylalanine

-

Enzyme: Phenylalanine Ammonia-Lyase (PAL)

-

Reaction: L-phenylalanine is converted to trans-cinnamic acid.

-

-

Step 2: Hydroxylation of Cinnamic Acid

-

Enzyme: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase.

-

Reaction: Trans-cinnamic acid is hydroxylated to p-coumaric acid.

-

-

Step 3: Activation of p-Coumaric Acid

-

Enzyme: 4-Coumarate:CoA Ligase (4CL)

-

Reaction: p-Coumaric acid is activated to p-coumaroyl-CoA.

-

Coumarin-Specific Branch to Daphnetin

This part of the pathway channels p-coumaroyl-CoA towards the formation of the coumarin scaffold and subsequent hydroxylations to yield daphnetin.

-

Step 4: Ortho-hydroxylation of p-Coumaroyl-CoA

-

Enzyme: p-Coumaroyl-CoA 2'-hydroxylase (C2'H)

-

Reaction: p-Coumaroyl-CoA is hydroxylated at the 2' position to form 2'-hydroxy-p-coumaroyl-CoA, which then undergoes spontaneous or enzyme-assisted lactonization to form umbelliferone (7-hydroxycoumarin), a key intermediate.[1]

-

-

Step 5: Hydroxylation of Umbelliferone

Glycosylation of Daphnetin to this compound

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to daphnetin.

-

Step 6: Glucosylation of Daphnetin

Quantitative Data

Quantitative data for the enzymes in the this compound and daphnetin biosynthetic pathway is limited. The following table summarizes the available kinetic parameters.

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Source Organism | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 120 ± 33 | 117 ± 32 min⁻¹ (kcat) | Peucedanum praeruptorum | |

| 4-Coumarate:CoA Ligase (4CL) | 4-Coumaric Acid | 10.49 | 4.4 nkat mg⁻¹ (Vmax) | Morus notabilis | |

| o-dihydroxycoumarin 7-O-glucosyltransferase | Daphnetin | Not Reported | Not Reported | Daphne species | |

| o-dihydroxycoumarin 7-O-glucosyltransferase | Scopoletin | 150 | Not Reported | Tobacco cell cultures | |

| o-dihydroxycoumarin 7-O-glucosyltransferase | Esculetin | 25 | Not Reported | Tobacco cell cultures | |

| o-dihydroxycoumarin 7-O-glucosyltransferase | UDP-glucose | 43 | Not Reported | Tobacco cell cultures |

Experimental Protocols

Detailed experimental protocols for the key enzymes in the this compound and daphnetin biosynthesis pathway are provided below.

Phenylalanine Ammonia-Lyase (PAL) Assay

Objective: To measure the enzymatic activity of PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Spectrophotometer

-

Quartz cuvettes

-

Borate buffer (100 mM, pH 8.8)

-

L-phenylalanine solution (50 mM)

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing 800 µL of borate buffer and 100 µL of L-phenylalanine solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme extract.

-

Immediately measure the absorbance at 290 nm and continue to monitor the increase in absorbance for 10-20 minutes.

-

The rate of trans-cinnamic acid formation can be calculated using its molar extinction coefficient (ε₂₉₀ = 10,000 M⁻¹ cm⁻¹).

Cinnamate 4-hydroxylase (C4H) Assay

Objective: To measure the activity of C4H by monitoring the conversion of trans-cinnamic acid to p-coumaric acid. This assay is typically performed using microsomes expressing the enzyme and requires a coupled reaction to regenerate NADPH.

Materials:

-

HPLC system with a UV detector

-

Microsomal preparation containing C4H

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Trans-cinnamic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the microsomal preparation.

-

Pre-warm the mixture to 30°C.

-

Start the reaction by adding trans-cinnamic acid.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile containing 1% TFA.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC, monitoring at a wavelength suitable for p-coumaric acid (e.g., 310 nm).

-

Quantify the product by comparing the peak area to a standard curve of p-coumaric acid.

4-Coumarate:CoA Ligase (4CL) Assay

Objective: To measure the activity of 4CL by monitoring the formation of p-coumaroyl-CoA.

Materials:

-

Spectrophotometer

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 5 mM ATP, and 0.5 mM Coenzyme A)

-

p-Coumaric acid solution

-

Enzyme extract

Procedure:

-

Prepare the reaction mixture in a cuvette.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of the thioester bond in p-coumaroyl-CoA.

-

Calculate the reaction rate using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ = 21,000 M⁻¹ cm⁻¹).

UDP-Glucosyltransferase (UGT) Assay

Objective: To measure the activity of o-dihydroxycoumarin 7-O-glucosyltransferase by quantifying the formation of this compound from daphnetin and UDP-glucose. A common method is to use a coupled enzyme assay that measures the UDP product.

Materials:

-

Luminometer or fluorescence plate reader

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar UDP detection kit

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Daphnetin solution

-

UDP-glucose solution

-

Purified or partially purified enzyme

Procedure (using a UDP detection kit):

-

Set up the glycosyltransferase reaction in a microplate well containing the reaction buffer, daphnetin, and UDP-glucose.

-

Add the enzyme to initiate the reaction.

-

Incubate at the optimal temperature (e.g., 30-37°C) for a specific time.

-

Stop the reaction and add the UDP detection reagent according to the manufacturer's protocol.

-

After a further incubation period, measure the luminescence or fluorescence.

-

The signal is proportional to the amount of UDP produced, which corresponds to the amount of this compound formed. A standard curve with known concentrations of UDP should be prepared to quantify the results.

Signaling Pathways and Regulation

The biosynthesis of this compound and daphnetin is regulated by various signaling pathways, primarily in response to environmental stimuli such as pathogen attack or wounding. The jasmonate signaling pathway plays a key role in this regulation.

Jasmonate Signaling Pathway:

Elicitors, such as methyl jasmonate (MeJA), can induce the expression of genes encoding enzymes in the phenylpropanoid pathway, including PAL, C4H, and 4CL. The signaling cascade involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which leads to the activation of transcription factors such as MYC2. Activated MYC2 then binds to the promoters of the biosynthetic genes, upregulating their transcription and leading to an increased production of coumarins.

Visualizations

References

- 1. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EC 2.4.1.104 [iubmb.qmul.ac.uk]

- 5. O-dihydroxycoumarin 7-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

Spectroscopic and Mechanistic Insights into Daphnin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data of daphnin, a naturally occurring coumarin glycoside. It is intended for researchers, scientists, and drug development professionals interested in the characterization and biological activities of this compound. This document presents tabulated NMR and MS data, detailed experimental protocols, and a visualization of the signaling pathways influenced by its aglycone, daphnetin.

Spectroscopic Data of this compound

This compound (C₁₅H₁₆O₉), also known as daphnetin-7-O-glucoside, is a coumarin derivative found in various plant species of the Daphne genus.[1] Accurate structural elucidation and characterization are paramount for its investigation as a potential therapeutic agent. The following sections provide key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 3 | ~6.30 | d | ~9.5 |

| 4 | ~7.90 | d | ~9.5 |

| 5 | ~7.30 | d | ~8.5 |

| 6 | ~6.90 | d | ~8.5 |

| 1' | ~5.10 | d | ~7.5 |

| 2' | ~3.50 | m | |

| 3' | ~3.45 | m | |

| 4' | ~3.40 | m | |

| 5' | ~3.48 | m | |

| 6'a | ~3.90 | dd | ~12.0, 2.0 |

| 6'b | ~3.70 | dd | ~12.0, 5.5 |

Note: The chemical shifts for the glucose moiety (1' to 6') are approximate and can vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Atom No. | Chemical Shift (δ) ppm |

| 2 | ~162.0 |

| 3 | ~113.0 |

| 4 | ~144.0 |

| 4a | ~112.0 |

| 5 | ~129.0 |

| 6 | ~114.0 |

| 7 | ~145.0 |

| 8 | ~149.0 |

| 8a | ~143.0 |

| 1' | ~103.0 |

| 2' | ~74.0 |

| 3' | ~77.0 |

| 4' | ~70.0 |

| 5' | ~76.0 |

| 6' | ~61.0 |

Note: These are predicted values based on known data for daphnetin and glycosylated coumarins.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electrospray ionization (ESI). The fragmentation pattern is characterized by the loss of the glucose moiety followed by fragmentation of the daphnetin aglycone.

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z (calculated) | m/z (observed) | Description |

| [M+H]⁺ | 341.0867 | ~341.1 | Protonated molecule |

| [M+Na]⁺ | 363.0686 | ~363.1 | Sodium adduct |

| [M-H]⁻ | 339.0721 | ~339.1 | Deprotonated molecule |

| [M+H-glucose]⁺ | 179.0339 | ~179.0 | Loss of the glucose moiety (162 Da) from the protonated molecule, resulting in the daphnetin aglycone ion. |

The MS/MS fragmentation of the daphnetin ion ([C₉H₆O₄+H]⁺, m/z 179) typically shows characteristic losses of CO (28 Da) and other small neutral molecules.

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Plant Material

-

Extraction: Dried and powdered plant material (e.g., bark or roots of Daphne species) is extracted with a suitable solvent such as methanol or ethanol at room temperature.

-

Fractionation: The crude extract is then partitioned between solvents of increasing polarity, for example, n-hexane, ethyl acetate, and water. This compound, being a polar glycoside, is expected to be concentrated in the more polar fractions (e.g., ethyl acetate or butanol fractions).

-

Chromatography: The this compound-rich fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to purify the compound.

-

Purity Check: The purity of the isolated this compound is assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra (¹H, ¹³C, DEPT) and 2D spectra (COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through an HPLC system. Full scan mass spectra are acquired in both positive and negative ion modes to detect the molecular ions.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting MS/MS spectrum is recorded.

Signaling Pathway Visualization

The biological activities of this compound are primarily attributed to its aglycone, daphnetin. Daphnetin has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, including the NF-κB and PI3K/Akt pathways.[2][3][4][5]

Caption: Signaling pathways modulated by daphnetin and a workflow for spectroscopic analysis.

The diagram illustrates how daphnetin inhibits the PI3K/Akt pathway, which is often hyperactivated in cancer, leading to reduced cell growth and proliferation. Additionally, it shows the inhibition of the NF-κB pathway, a key regulator of inflammation, by preventing the degradation of its inhibitor, IκBα. The workflow for the spectroscopic analysis of this compound is also presented, from isolation to structure elucidation.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Daphnin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnin, a naturally occurring coumarin glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key bioactive constituent of various plant species, particularly of the genus Daphne, understanding its chemical structure and physicochemical properties is paramount for its potential application in drug discovery and development. This technical guide provides a comprehensive overview of the chemical identity, structural features, and physicochemical characteristics of this compound. Furthermore, it delves into its biological activities by illustrating the key signaling pathways it modulates. Detailed experimental protocols for its isolation and purification are also provided to facilitate further research.

Chemical Structure and Identification

This compound is the 7-O-glucoside of daphnetin, a dihydroxycoumarin. The glycosidic linkage significantly influences its solubility and bioavailability.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one[1] |

| Alternate IUPAC Name | 7-(β-D-Glucopyranosyloxy)-8-hydroxy-2H-1-benzopyran-2-one[2] |

| Molecular Formula | C₁₅H₁₆O₉[1][2] |

| SMILES String | C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1] |

| CAS Number | 486-55-5 |

| Synonyms | Daphnoside; 7-(β-D-Glucopyranosyloxy)-8-hydroxycoumarin; Daphnetin 7-β-D-glucopyranoside |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 340.28 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | Decomposes at 215-229 °C | |

| Solubility | Soluble in hot water and alcohol; Insoluble in ether. Soluble in aqueous solutions of alkalies and alkali carbonates with a yellow color. | |

| Optical Rotation | [α]D²² -124° (c=0.375 in MeOH); [α]D²² -115° (in absolute MeOH); [α]D¹⁵ -84.2° (in MeOH) | |

| pKa | Data not readily available. The phenolic hydroxyl groups are expected to have pKa values typical for phenols, though the glycosidic linkage may influence this. |

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following protocol is a generalized procedure based on common phytochemical extraction and purification techniques for coumarin glycosides.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., bark or aerial parts of Daphne species) and grind it into a coarse powder.

-

Solvent Extraction: Macerate or percolate the powdered plant material with a suitable solvent. Methanol or ethanol are commonly used. The extraction can be performed at room temperature or with gentle heating.

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Purification by Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel as the stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Identification: Combine the fractions containing the compound of interest (this compound) and confirm its identity using spectroscopic methods such as NMR and Mass Spectrometry.

Purification using Macroporous Adsorbent Resin

This method is effective for the purification of daphnetin, the aglycone of this compound, and can be adapted for this compound purification.

-

Resin Preparation: Pre-treat the macroporous resin (e.g., HPD-722) by washing sequentially with 5% HCl and 5% NaOH, followed by washing with water until a neutral pH is achieved.

-

Adsorption: Pass the aqueous solution of the crude extract through the prepared resin column at a controlled flow rate (e.g., 1 BV/h).

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Desorption: Elute the adsorbed this compound from the resin using an appropriate concentration of ethanol (e.g., 65% ethanol) at a specific flow rate (e.g., 2 BV/h).

-

Concentration and Analysis: Collect the eluate, concentrate it under vacuum, and analyze the purity of the obtained this compound using HPLC.

Biological Activities and Signaling Pathways

This compound's biological activities are largely attributed to its aglycone, daphnetin, which is released upon enzymatic hydrolysis in the body. Daphnetin has been shown to possess anti-inflammatory, neuroprotective, and anti-cancer properties through the modulation of several key signaling pathways.

Anti-inflammatory Effects: Modulation of the NF-κB Signaling Pathway

Daphnetin exerts potent anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.

Caption: Daphnetin inhibits the NF-κB signaling pathway.

Neuroprotective and Anti-cancer Effects: Modulation of MAPK and PI3K/Akt Signaling Pathways

Daphnetin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are critical in cell survival, proliferation, and apoptosis. Its effects on these pathways contribute to its neuroprotective and anti-cancer activities.

Caption: Daphnetin modulates MAPK/ERK and PI3K/Akt pathways.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its ability to be hydrolyzed to its active aglycone, daphnetin, which in turn modulates key signaling pathways involved in inflammation, cell survival, and proliferation, makes it a valuable lead compound for drug development. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic profile, and safety for potential clinical applications.

References

In Vivo Toxicity of Daphnin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnin, a glucoside of daphnetin, is a naturally occurring compound found in plants of the Daphne genus. While various species of Daphne have been used in traditional medicine, they are also known for their toxicity. This technical guide provides a comprehensive overview of the available in vivo toxicity data for this compound and related compounds, with a focus on experimental methodologies and quantitative data to support researchers and professionals in drug development and safety assessment. It is important to note that specific in vivo toxicity studies on isolated this compound are limited in the current scientific literature. Therefore, this guide also includes data on its aglycone, daphnetin, and the toxic effects of Daphne plant extracts to provide a broader understanding of the potential risks associated with this compound.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vivo toxicity studies on daphnetin, the aglycone of this compound. This data serves as a critical reference point for assessing the potential toxicity of this compound, although direct extrapolation should be done with caution due to differences in bioavailability and metabolism.

Table 1: Acute Oral Toxicity of Daphnetin in Mice

| Parameter | Value | Animal Model | Observation Period | Key Findings |

| Maximum Tolerated Dose | >100 mg/kg body weight | Mice | 14 days | No signs of poisoning or mortality observed.[1] |

Table 2: Genotoxicity and Sensitization Studies of Daphnetin

| Test | Animal Model | Key Findings |

| Ames Test | Salmonella typhimurium (TA97, TA98, TA100, TA102) with and without S9 activation | Negative result; number of revertant colonies was less than twice that of the negative control.[1] |

| Bone Marrow Micronucleus Test | Mice | No significant difference in micronucleus rate compared to the negative control group.[1] |

| Acute Skin Allergy Test | Rabbits | No erythema, edema, or sensitization phenomena observed.[1] |

| Local Mucosal Irritation Test | Rabbits | No oral mucosal erythema, erosion, ulcers, or other irritation reactions observed.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological studies. The following sections describe the experimental protocols used in the key studies cited.

Acute Oral Toxicity Study of Daphnetin in Mice

-

Animal Model: Mice.

-

Dosage and Administration: A single dose of 100 mg/kg body weight of daphnetin was administered via lavage. This dose was noted to be more than 175 times the whole-body effective dose.

-

Observation: The animals were continuously observed for 14 days for any signs of poisoning.

-

Endpoint: At the end of the observation period, all animals were sacrificed, and a gross anatomical examination was performed.

Genotoxicity and Sensitization Testing of Daphnetin

-

Ames Test:

-

Strains: Salmonella typhimurium strains TA97, TA98, TA100, and TA102 were used.

-

Conditions: The test was conducted with and without the addition of an S9 activation system.

-

-

Bone Marrow Micronucleus Test:

-

Animal Model: Mice.

-

Procedure: The micronucleus rate in bone marrow cells was evaluated and compared between daphnetin-treated groups, a negative control group, and a positive control group (cyclophosphamide).

-

-

Skin Sensitization and Oral Mucosal Irritation Tests:

-

Animal Model: Rabbits were chosen due to their large and sensitive surface area.

-

Test Substance Application: Daphnetin was dissolved in 10% dimethyl sulfoxide (DMSO) for application. A 10% DMSO group was included as a control to ensure the reliability of the results.

-

Observation: The rabbit skin and oral mucosa were observed for signs of irritation such as erythema, edema, and ulceration.

-

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs can aid in understanding the mechanisms of toxicity and the structure of the studies conducted.

Caption: Workflow of in vivo toxicity studies on daphnetin.

Qualitative Toxicological Information on Daphne Plants

While quantitative data on isolated this compound is scarce, the toxicity of the Daphne plant, which contains this compound, is well-documented. Oral ingestion of plant parts, particularly the berries, can lead to severe poisoning.

-

Symptoms in Children: Ingestion of even one or two parts of the plant by toddlers can cause vomiting and hypercatharsis. Larger quantities are often fatal. Older children primarily experience vomiting.

-

Symptoms in Adults: Ingestion of 12 or more berries can be fatal. Symptoms include immediate vomiting and signs of narcotism such as small pupils, shallow breathing, unresponsiveness, and confusion.

It is crucial to recognize that the toxicity of Daphne plants is due to a mixture of compounds, including this compound, daphnetoxin, and mezerein. Daphnetoxin, in particular, is known to be a potent skin irritant.

Metabolic Conversion

This compound can be hydrolyzed by the enzyme transglycosylase into its aglycone, daphnetin, and D-glucopyranose. This metabolic conversion is a key consideration in evaluating the in vivo effects of this compound, as the toxicity profile of daphnetin may be more relevant following administration.

Caption: Metabolic conversion of this compound to daphnetin.

Conclusion

The available in vivo toxicological data for this compound is limited. However, studies on its aglycone, daphnetin, suggest a low order of acute oral toxicity and a lack of genotoxic or sensitizing effects at the doses tested. The primary toxicological concern appears to stem from the consumption of the Daphne plant itself, which contains a mixture of toxic compounds. The metabolic conversion of this compound to daphnetin in vivo is a critical factor to consider in any safety assessment. Further research is warranted to elucidate the specific toxicokinetic and toxicodynamic properties of isolated this compound to provide a more complete safety profile.

References

The Antibacterial Spectrum of Daphnin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnin, a coumarin glycoside found in various Daphne species, has garnered interest for its diverse bioactive properties, including its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antibacterial spectrum of this compound. It collates available quantitative data on its efficacy, details the experimental methodologies for its evaluation, and explores its potential mechanisms of action, often drawing necessary parallels with its more extensively studied aglycone, daphnetin. This document aims to serve as a foundational resource for researchers investigating this compound as a potential lead compound in the development of novel antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds from natural sources. Coumarins, a class of benzopyrone secondary metabolites found in many plants, are known to exhibit a wide range of pharmacological activities, including antibacterial effects. This compound (7-hydroxy-8-glucosylcoumarin), a prominent constituent of the Daphne genus, has been traditionally used in herbal medicine.[1] While its toxicological profile requires careful consideration, its bioactivity warrants further investigation.[2] This guide focuses specifically on the antibacterial properties of this compound, providing a structured overview of its known spectrum of activity and the scientific basis for its evaluation.

This compound can be hydrolyzed to its aglycone, daphnetin (7,8-dihydroxycoumarin), a compound that has been the subject of more extensive antibacterial research.[2] Due to this close structural relationship, data on daphnetin is also considered in this guide to provide a more complete picture of the potential antibacterial mechanisms.

Antibacterial Spectrum and Efficacy

The available quantitative data on the antibacterial activity of this compound is limited. However, preliminary studies indicate a broad-spectrum potential.

Quantitative Data

Published research explicitly stating the Minimum Inhibitory Concentration (MIC) for this compound is sparse. One source indicates that this compound exhibits antibacterial activity with MIC values in the range of 200-250 μg/mL, although the specific bacterial species susceptible at this concentration are not detailed.[2]

In contrast, more specific data is available for its aglycone, daphnetin. These values are presented for comparative purposes and to suggest potential areas of efficacy for this compound.

| Compound | Bacterial Species | Strain | MIC (μg/mL) | Reference |

| This compound | Not Specified | Not Specified | 200-250 | [2] |

| Daphnetin | Pseudomonas aeruginosa | PAO1 | 890 |

Note: The antibacterial activity of daphnetin appears to be weaker than some conventional antibiotics. However, its potential to act as a novel agent against drug-resistant bacteria and its stability are of significant interest.

Anti-biofilm Activity

While direct studies on this compound's anti-biofilm properties are not widely available, research on daphnetin has shown significant activity against Pseudomonas aeruginosa. Daphnetin has been demonstrated to inhibit biofilm formation at concentrations between 0.445 and 1.781 mg/mL and to eradicate existing biofilms at concentrations of 0.89 to 1.781 mg/mL. It also reduces the production of pyocyanin, a virulence factor in P. aeruginosa, and inhibits bacterial motility. Given that this compound is a glycoside of daphnetin, it is plausible that it may also possess or be metabolized to a form with anti-biofilm properties.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard and widely accepted technique.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

3.1.1. Materials and Reagents

-

This compound (pure compound)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)

3.1.2. Preparation of this compound Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay, ensuring the final DMSO concentration does not exceed 1% (v/v) in the test wells, as higher concentrations can inhibit bacterial growth.

3.1.3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.1.4. Broth Microdilution Procedure

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the prepared this compound working solution to the first column of wells, resulting in the highest test concentration.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (no bacteria).

-

Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Do not inoculate the sterility control wells.

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

3.1.5. Interpretation of Results

-

Following incubation, visually inspect the plate for turbidity.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mechanism of Antibacterial Action

The precise molecular mechanisms underlying this compound's antibacterial activity are not well-elucidated. However, studies on its aglycone, daphnetin, and other coumarins provide insights into plausible pathways.

Potential Targets

Based on research on related compounds, the antibacterial action of this compound may involve one or more of the following mechanisms:

-

Disruption of Cell Membrane Integrity: Coumarins can interfere with the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. This disruption can dissipate the membrane potential, ultimately leading to cell death.

-

Inhibition of Cell Wall Synthesis: Some antimicrobial agents act by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to a weakened cell wall and subsequent lysis, particularly in Gram-positive bacteria.

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication and transcription is another established antibacterial mechanism. This can occur through the inhibition of essential enzymes like DNA gyrase.

-

Inhibition of Protein Synthesis: Targeting bacterial ribosomes to inhibit protein synthesis is a common mechanism for many antibiotics.

Signaling Pathways

Currently, there is a lack of specific research on the bacterial signaling pathways directly modulated by this compound. However, studies on daphnetin's effect on Helicobacter pylori have shown that it can inhibit bacterial adhesion to gastric epithelial cells. This is achieved by inducing DNA damage, which upregulates the RecA protein. RecA, in turn, influences the expression of adhesin proteins like BabA, thereby reducing the bacterium's ability to colonize. While this is a specific example for daphnetin against H. pylori, it highlights the potential for coumarins to interfere with bacterial virulence and colonization pathways.

The following diagram illustrates a generalized, hypothetical mechanism of action for this compound, drawing from the known effects of related coumarins.

Conclusion and Future Directions

This compound presents a promising natural compound with demonstrated, albeit modestly characterized, antibacterial properties. The current body of research suggests a potential for broad-spectrum activity, though more extensive quantitative data is critically needed. The more detailed investigations into its aglycone, daphnetin, particularly regarding anti-biofilm activity and mechanisms of action, provide a strong rationale for further in-depth studies on this compound itself.

Future research should focus on:

-

Comprehensive MIC Testing: Determining the MIC values of this compound against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in bacteria.

-

Synergy Studies: Investigating the potential for this compound to act synergistically with existing antibiotics to enhance their efficacy and combat resistance.

-

In Vivo Efficacy and Toxicology: Evaluating the antibacterial activity of this compound in animal models of infection and thoroughly characterizing its toxicological profile to assess its therapeutic potential.

By addressing these research gaps, the scientific community can better understand the potential of this compound as a lead compound for the development of new and effective antibacterial agents.

References

The Anti-inflammatory Effects of Daphnin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnin, a natural coumarin glycoside, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphoinositide 3-kinase/Akt (PI3K/Akt). This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to support further research and drug development efforts.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component in the pathophysiology of numerous chronic diseases. Natural products are a rich source of novel anti-inflammatory agents. This compound (7,8-dihydroxycoumarin 7-glucoside), isolated from plants of the Daphne genus, has emerged as a promising candidate due to its potent anti-inflammatory activities.[1][2] This guide aims to consolidate the current understanding of this compound's anti-inflammatory mechanisms for the scientific community.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[3] this compound has been shown to inhibit this pathway through multiple mechanisms:

-

Inhibition of IκBα Degradation: this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[4][5]

-

Reduced Phosphorylation of IKK and p65: The compound has been observed to decrease the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB, both critical steps for pathway activation.

-

Downregulation of Upstream Regulators: this compound can also suppress the expression of upstream activators of the NF-κB pathway, such as Toll-like receptor 4 (TLR4).

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response. This compound's influence on this pathway appears to be context-dependent:

-

Inhibition of p38, ERK, and JNK Phosphorylation: In several models, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of p38, ERK, and JNK.

-

Selective Inhibition: In a model of neuropathic pain, daphnetin (the aglycone of this compound) was found to significantly inhibit the phosphorylation of p38 MAPK in microglia, with no significant effect on ERK or JNK.

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for the signaling of numerous cytokines. Daphnetin has been reported to inhibit the activation of the JAK/STAT pathway, leading to a reduction in the production of pro-inflammatory cytokines. This inhibition can occur through the suppression of JAK and STAT protein phosphorylation.

Regulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in a variety of cellular processes, including inflammation. Daphnetin has been shown to block PI3K/Akt signaling in LPS-activated microglia, which contributes to the reduction of NF-κB transcriptional activity. In other contexts, such as in fibroblast-like synoviocytes, daphnetin has been found to suppress the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of this compound and its aglycone, daphnetin.

Table 1: In Vitro Effects of this compound/Daphnetin on Inflammatory Markers

| Cell Line | Stimulant | Compound | Concentration | Effect | Reference |

| BV2 microglia | LPS or Aβ | Daphnetin | Dose-dependent | Significantly suppressed IL-1β and TNF-α production | |

| BV2 microglia | LPS | Daphnetin | - | Inhibited iNOS and COX-2 expression and NO formation | |

| Fibroblast-like synoviocytes (FLS) | TNF-α | Daphnetin | 0-60 µg/ml | Suppressed PI3k/AKT/MTOR signaling | |

| HaCaT keratinocytes | M5 Cytokine Mix | Daphnetin | >40 μM | Decreased cell viability, upregulated inflammatory cytokines | |

| HaCaT keratinocytes | M5 Cytokine Mix | Daphnetin | - | Attenuated upregulation of IL-1β, IL-6, IL-8, TNF-α, IL-23A, MCP-1 mRNA |

Table 2: In Vivo Effects of this compound/Daphnetin in Animal Models of Inflammation

| Animal Model | Species | Compound | Dosage | Effect | Reference |

| Collagen-Induced Arthritis (CIA) | Rat | Daphnetin | 1 and 4 mg/kg | Alleviated inflammation and joint pathology | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Daphnetin | 8 mg/kg | Lowered pro-inflammatory cytokines, induced HO-1 | |

| Endotoxin-induced acute lung injury | Mouse | Daphnetin | 5 and 10 mg/kg | Provided protection from lung injury | |

| Cisplatin-induced nephrotoxicity | Mouse | Daphnetin | 2.5–10 mg/kg | Decreased blood urea nitrogen and creatinine | |

| Neuropathic Pain (CCI) | Rat | Daphnetin | 0.025 and 0.0625 mg/kg (intrathecal) | Improved thermal and mechanical withdrawal thresholds; Reduced IL-1β, IL-6, TNF-α | |

| Benzene-induced leukemia | Rat | Daphnetin | - | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-2, IL-6) and NF-κB | |

| Cerebral Ischemia/Reperfusion | Mouse | Daphnetin | 20 mg/kg | Reduced overexpression of TNF-α, IL-1β, and IL-6 |

Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard method for inducing an inflammatory response in vitro to screen for anti-inflammatory compounds.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

-

Incubation: Cells are incubated with LPS and this compound for a designated time, depending on the endpoint being measured (e.g., 4-8 hours for signaling protein phosphorylation, 24 hours for cytokine production).

-

Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

-

Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression: Total RNA is extracted from the cells, and the mRNA expression of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) is determined by quantitative real-time PCR (qRT-PCR).

-

Protein Expression and Phosphorylation: Cell lysates are prepared, and the expression and phosphorylation status of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK) are analyzed by Western blotting using specific antibodies.

-

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis.

-

Animals: Male Lewis or Sprague-Dawley rats (7-8 weeks old) are commonly used.

-

Induction of Arthritis:

-

An emulsion is prepared by mixing bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA).

-

On day 0, rats are immunized by intradermal injection of the emulsion at the base of the tail.

-

A booster injection is typically given on day 7 or 21.

-

-

This compound Administration: this compound is administered daily via a suitable route (e.g., oral gavage, intraperitoneal injection) starting from a specific day post-immunization (prophylactic or therapeutic regimen).

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is scored daily or every other day based on erythema and swelling.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

-

Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Biochemical Analysis: Serum levels of pro-inflammatory cytokines and anti-collagen antibodies are measured by ELISA.

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The CCI model is a common method to induce neuropathic pain.

-

Animals: Male Sprague-Dawley rats (typically 100-250 g) are used.

-

Surgical Procedure:

-

Rats are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures of chromic gut suture are tied around the nerve.

-

The muscle and skin are then closed in layers.

-

-

This compound Administration: this compound can be administered through various routes, including intrathecal injection, for a specified number of days post-surgery.

-

Pain Behavior Assessment:

-

Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments.

-

Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus is assessed using a plantar test apparatus.

-

-

Molecular Analysis: At the end of the experiment, spinal cord and sciatic nerve tissues can be collected for analysis of inflammatory mediators and signaling pathway activation by ELISA, qRT-PCR, and Western blotting.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the MAPK signaling pathway.

Caption: this compound's inhibitory effects on JAK/STAT and PI3K/Akt pathways.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory activity through the multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, MAPK, JAK/STAT, and PI3K/Akt. The presented quantitative data and experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, conducting more extensive preclinical efficacy and safety studies in a wider range of inflammatory disease models, and exploring potential synergistic effects with other anti-inflammatory agents. These efforts will be crucial in translating the promising preclinical findings of this compound into novel therapeutic strategies for inflammatory diseases.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. jove.com [jove.com]

- 5. researchgate.net [researchgate.net]

Daphnin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnin, a glucoside of daphnetin, and its aglycone daphnetin, are natural coumarin compounds predominantly isolated from plants of the Daphne genus.[1] Extensive preclinical research has illuminated a broad spectrum of pharmacological activities, positioning daphnetin as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its anti-inflammatory, neuroprotective, anticancer, and antioxidant properties. We present a detailed summary of the key signaling pathways modulated by daphnetin, quantitative data from pivotal studies, and explicit experimental protocols for the methodologies cited. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Therapeutic Areas and Mechanisms of Action

Daphnetin has demonstrated significant therapeutic potential across multiple disease models. Its efficacy is attributed to the modulation of several key signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-Inflammatory Activity

Daphnetin exerts potent anti-inflammatory effects by targeting key inflammatory mediators and pathways.[2] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] This is achieved primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2] Daphnetin prevents the activation and nuclear translocation of NF-κB, thereby reducing the transcription of inflammatory genes. Additionally, daphnetin has been reported to inhibit the Toll-like receptor 4 (TLR4)-mediated inflammatory response.

Neuroprotective Effects

The neuroprotective properties of daphnetin are well-documented, particularly in the context of ischemic stroke and neurodegenerative diseases. One of its primary mechanisms is the inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity. By down-regulating the NR2B subunit of the NMDA receptor, daphnetin prevents excessive calcium influx, a key event in neuronal cell death. Furthermore, daphnetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular antioxidant defense.

Anticancer Potential

Daphnetin has exhibited anticancer activity in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It modulates multiple signaling pathways implicated in cancer progression, including the Phosphatoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival and growth. Daphnetin has been shown to induce cell cycle arrest and promote programmed cell death in malignant cells.

Antioxidant Properties

The antioxidant activity of daphnetin is a fundamental aspect of its therapeutic potential, contributing to its efficacy in various disease models. It directly scavenges free radicals and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD). The activation of the Nrf2 signaling pathway is a key mechanism underlying its antioxidant effects, leading to the transcription of numerous cytoprotective genes.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the therapeutic effects of daphnetin.

Table 1: Neuroprotective Effects of Daphnetin

| Experimental Model | Daphnetin Concentration/Dose | Measured Effect | Result | Reference |

| NMDA-induced excitotoxicity in primary cortical neurons | 0.1, 1, 10 µM | Cell Viability | 10 µM daphnetin showed the most effective neuroprotection (87.5% ± 2.1% cell viability). | |

| Middle Cerebral Artery Occlusion (MCAO) in mice | 100 mg/kg | Infarct Volume | Significantly reduced infarct volume (18.0% ± 3.8%) compared to the MCAO group (36.8% ± 2.9%). | |

| MCAO/R in mice | 10 and 20 mg/kg | Neurological Deficit Scores | Significantly improved neurological scores. | |

| MCAO/R in mice | 10 and 20 mg/kg | Infarct Size | Reduced infarct sizes. | |

| Cerebral ischemia in mice (BCCAO) | 40 mg/kg IP | Brain Water Content & Evans Blue Leakage | Significantly reduced Evans blue leakage and brain water content. |

Table 2: Anti-inflammatory Effects of Daphnetin

| Experimental Model | Daphnetin Concentration/Dose | Measured Effect | Result | Reference |

| Adjuvant-induced arthritic rats | 2.25 and 4.5 mg/kg | Paw Swelling and Arthritis Scores | Significantly reduced paw swelling and arthritis scores. | |

| Adjuvant-induced arthritic rats | 4.5 mg/kg | Serum IL-1, TNF-α, and MIF levels | Significant reduction in the production of IL-1, TNF-α, and MIF. | |

| Endotoxin-induced acute lung injury in mice | 5 and 10 mg/kg | Production of inflammatory mediators | Conferred substantial protection and reduced inflammatory mediators. |

Table 3: Anticancer Effects of Daphnetin

| Cell Line | Daphnetin Concentration | Measured Effect | Result (IC50) | Reference |

| B16 melanoma cells | Not specified | Anti-proliferative effect | 54 ± 2.8 µM | |

| Mitoxantrone (MXT) breast adenocarcinoma cells | Not specified | Anti-proliferative effect | 74 ± 6.4 µM | |

| C26 colon carcinoma cells | Not specified | Anti-proliferative effect | 108 ± 7.3 µM | |

| Human malignant melanoma cell lines | Not specified | Anticancer activity | IC50 values ranged from 40.48 ± 10.90 µM to 183.97 ± 18.82 µM. | |

| Ovarian cancer cells (A2780 xenograft model) | 30 mg/kg (in vivo) | Antitumor effects | Inhibited ovarian cancer proliferation and promoted apoptosis. | |

| Ovarian cancer cells | 0, 5, 10, 20, and 40 µg/mL (in vitro) | Antitumor effects | Inhibited ovarian cancer proliferation and promoted apoptosis. |

Table 4: Antioxidant Effects of Daphnetin

| Assay | Daphnetin Concentration | Measured Effect | Result (EC50) | Reference |

| DPPH radical scavenging assay | Not specified | Antioxidant activity | 46.20 µM | |

| ABTS+ radical scavenging assay | Not specified | Antioxidant activity | 72.38 µM |

Key Signaling Pathways

The therapeutic effects of daphnetin are mediated through its interaction with several critical signaling pathways. The following diagrams illustrate these interactions.

Figure 1: Daphnetin's inhibition of the NF-κB signaling pathway.

Figure 2: Daphnetin's activation of the Nrf2 antioxidant pathway.

Figure 3: Daphnetin's inhibition of the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Models

-

Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of daphnetin.

-

Animals: Male C57BL/6 mice.

-

Anesthesia: Anesthetize the mouse with 5.0% isoflurane and maintain with 1.5% isoflurane in 70% N2O and 30% O2.

-

Procedure:

-

Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal portion of the ECA and the proximal portion of the CCA.

-

Introduce a 6-0 nylon monofilament with a rounded tip into the ICA via the ECA stump and advance it approximately 9-10 mm to occlude the origin of the middle cerebral artery (MCA).

-

After 2 hours of occlusion, withdraw the filament to allow reperfusion.

-

-

Daphnetin Administration: Administer daphnetin solution (e.g., 5, 10, 20 mg/kg) via intraperitoneal injection 30 minutes before MCAO. The vehicle group receives an equal volume of 0.9% saline.

-

Outcome Measures:

-

Neurological Deficit Scoring: Evaluate neurological deficits 24 hours after reperfusion using a 5-point scale.

-

Infarct Volume Measurement: Sacrifice the mice 24 hours after reperfusion, section the brains, and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

-

Objective: To induce acute lung inflammation to assess the anti-inflammatory effects of daphnetin.

-

Animals: Male BALB/c mice.

-

Procedure:

-

Administer daphnetin (e.g., 5 and 10 mg/kg) or vehicle intraperitoneally.

-

After a specified time (e.g., 1 hour), challenge the mice with an intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.

-

-

Outcome Measures:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential inflammatory cell counts.

-

Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in BAL fluid and lung homogenates using ELISA.

-

Histopathology: Perfuse the lungs, fix in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.

-

In Vitro Assays

-

Objective: To determine the effect of daphnetin on the proliferation and viability of cancer cells.

-

Cell Lines: e.g., SW480, HT-29 colorectal cancer cells.

-

Procedure:

-

Seed cells (e.g., 1 x 10^4 cells/well) into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of daphnetin (e.g., 25 and 50 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

Objective: To quantify the expression levels of key proteins in signaling pathways (e.g., NF-κB, Nrf2, PI3K/Akt).

-

Sample Preparation:

-

Treat cells or tissues with daphnetin as per the experimental design.

-

Lyse the cells or homogenize the tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

Procedure:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-IκBα, NF-κB p65, Nrf2, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Objective: To evaluate the free radical scavenging activity of daphnetin.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol.

-

Procedure:

-

Prepare various concentrations of daphnetin in a suitable solvent.

-

Add 0.1 mL of each daphnetin solution to 3.9 mL of a 0.1 mmol/L DPPH ethanol solution.

-

Vortex the mixture for 10 seconds and incubate at room temperature in the dark for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the daphnetin sample. Determine the EC50 value, which is the concentration of daphnetin required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound and its aglycone, daphnetin, have demonstrated compelling therapeutic potential across a range of preclinical models. The multifaceted mechanisms of action, including potent anti-inflammatory, neuroprotective, anticancer, and antioxidant effects, underscore the promise of these compounds for the development of novel therapeutics. The modulation of key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt provides a solid foundation for their further investigation.

Future research should focus on several key areas. Firstly, while many studies use daphnetin, further investigation into the pharmacokinetics and metabolism of this compound itself is warranted to understand its conversion to daphnetin in vivo and its potential for oral bioavailability. Secondly, long-term toxicity studies are necessary to establish a comprehensive safety profile. Finally, the translation of these promising preclinical findings into clinical trials is the ultimate goal to validate the therapeutic efficacy of this compound in human diseases. The detailed experimental protocols and summarized data in this guide are intended to facilitate these future research endeavors and accelerate the journey of this compound from a promising natural compound to a clinically valuable therapeutic agent.

References

- 1. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 3. Nrf2 Signaling Pathway Mediates the Protective Effects of Daphnetin Against D-Galactose Induced-Premature Ovarian Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Daphnin: An In-depth Technical Guide

Abstract

Daphnin, a naturally occurring coumarin glycoside, and its aglycone metabolite, daphnetin (7,8-dihydroxycoumarin), have garnered significant scientific interest for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the known cellular targets of this compound and daphnetin, detailing their interactions with key signaling pathways implicated in disease pathogenesis. We present a synthesis of quantitative data from in vitro and in vivo studies, detailed experimental protocols for assessing the compound's activity, and visual representations of the molecular pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action for research and therapeutic development.

Introduction

This compound is a glucoside of daphnetin, primarily isolated from plants of the Daphne genus. In biological systems, this compound can be hydrolyzed to its active aglycone form, daphnetin, which is responsible for many of its observed pharmacological effects. Research indicates that daphnetin exerts its biological functions by modulating a multitude of cellular processes, including inflammation, cell proliferation, apoptosis, and oxidative stress. Its pleiotropic effects stem from its ability to interact with and modulate the activity of numerous protein kinases and transcription factors. This guide will focus predominantly on the cellular activities of daphnetin, as it is the primary bioactive metabolite.

Key Cellular Signaling Pathways Modulated by Daphnetin

Daphnetin's therapeutic potential is rooted in its ability to interfere with critical signaling cascades that are often dysregulated in cancer, inflammatory disorders, and neurodegenerative diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and a critical regulator of cell survival and proliferation. In numerous pathological conditions, this pathway is constitutively active. Daphnetin has been repeatedly shown to be a potent inhibitor of the NF-κB pathway.[1][2][3] It typically exerts its effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4] This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory and pro-survival genes like TNF-α, IL-1β, and IL-6.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Daphnetin has been shown to suppress this pathway in various cancer cell models. It downregulates the phosphorylation of both Akt and the downstream effector mTOR, leading to the inhibition of cell proliferation and the induction of apoptosis and autophagy.

References

- 1. Retracted Article: Daphnetin inhibits proliferation and glycolysis in colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Interaction of Daphnin with Human Serum Albumin

This technical guide provides a comprehensive overview of the molecular interaction between this compound, a naturally occurring coumarin glycoside, and Human Serum Albumin (HSA), the primary transport protein in human plasma. Understanding this interaction is crucial for the development of this compound-based therapeutics, as the binding characteristics with HSA significantly influence the pharmacokinetic and pharmacodynamic properties of a drug.

Quantitative Analysis of this compound-HSA Binding

The interaction between this compound and HSA has been characterized by several biophysical techniques, revealing a stable complex formation. The binding parameters, determined through fluorescence quenching studies, indicate a spontaneous interaction driven primarily by hydrophobic forces.

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 2.13 x 104 L·mol-1 (at 298 K) | Fluorescence Spectroscopy | [1][2] |

| 3.31 x 104 L·mol-1 (at 310 K) | Fluorescence Spectroscopy | [1][2] | |

| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | [1] |

| Thermodynamic Parameters | |||

| Enthalpy Change (ΔH°) | 11.626 kJ·mol-1 | van't Hoff Equation | |

| Entropy Change (ΔS°) | 118.843 J·mol-1·K-1 | van't Hoff Equation | |

| Gibbs Free Energy (ΔG°) | -23.75 kJ·mol-1 (at 298 K) | Calculated | |

| -24.94 kJ·mol-1 (at 310 K) | Calculated | ||

| Binding Site | Subdomain IIA | Molecular Modeling |

Interpretation of Data:

-

The positive enthalpy (ΔH°) and entropy (ΔS°) changes indicate that hydrophobic interactions are the main driving forces for the binding of this compound to HSA.

-

The negative Gibbs free energy (ΔG°) confirms that the binding process is spontaneous.

-

The binding constant (K) suggests a moderate affinity, which is often desirable for drug transport, allowing for both effective carriage in the bloodstream and subsequent release at the target site.

-

A single binding site (n≈1) for this compound on the HSA molecule has been identified.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the this compound-HSA interaction.

2.1. Fluorescence Quenching Spectroscopy

This technique is employed to study the binding affinity and mechanism by monitoring the quenching of HSA's intrinsic fluorescence upon the addition of this compound.

-

Instrumentation: A fluorescence spectrophotometer.

-

Procedure:

-

Prepare a stock solution of HSA in a buffer solution (e.g., Tris-HCl, pH 7.4) to mimic physiological conditions.

-